- Ethyl Bromozincacetatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Cas no 92-13-7 (Pilocarpine)

Pilocarpine structure
Nome do Produto:Pilocarpine
Pilocarpine Propriedades químicas e físicas
Nomes e Identificadores
-
- (3S,4R)-3-Ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one
- Pilocarpine
- Pilocarpin Hcl
- PILOCARPINE(RG)
- actone
- Ocucarpine
- Ocusert
- ocusertp20
- Pilocarpin
- Pilocarpol
- Pilokarpin
- pilokarpol
- Syncarpine
- Salagen
- (+)-Pilocarpine
- Isoptocarpine
- Ocusert pilo
- Ocusert P 20
- Pilocarpine chloride
- (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one
- Pilocarpine monohydrochloride
- 01MI4Q9DI3
- QCHFTSOMWOSFHM-WPRPVWTQSA-N
- (3S-cis)-3-Et
- (3S,4R)-3-Ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-furanone (ACI)
- 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-cis)- (ZCI)
- Pilocarpine (8CI)
- MeSH ID: D010862
- Ocusert Pilo 40
- Pilocarpine, (+)-
- Spersacarpine
- DTXSID1021162
- NCGC00023339-09
- NCGC00023339-03
- PILOCARPINUM [HPUS]
- NCGC00023339-12
- NCGC00023339-08
- Lopac0_000960
- CHEBI:39462
- Lopac0_000950
- NCGC00023339-16
- AKOS016010311
- NCGC00023339-11
- SDCCGMLS-0003164.P005
- KBioSS_001587
- pilocarpine, Cytokine
- IDI1_000358
- CAS-92-13-7
- UNII-01MI4Q9DI3
- Imidazole-5-butyric acid, alpha-ethyl-beta-(hydroxymethyl)-1-methyl-, gamma-lactone
- (3S,4R)-3-Ethyl-4-(1-methyl-1H-imidazol-5-ylmethyl)-4,5-dihydrofuran-2(3H)-one
- HMS2089K17
- Tox21_110887_1
- 92-13-7
- D00525
- 92-13-7 (FREE BASE)
- (3S-cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-furanone
- PILOCARPINE [ORANGE BOOK]
- GTPL305
- BRD-K85090592-008-05-2
- (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
- PILOCARPINE [HSDB]
- CCG-205031
- PILOCARPINE [JAN]
- (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one
- AI3-50523
- KBio2_001587
- Prestwick0_000449
- 2(3H)-Furanone, 3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-, (3S-cis)-
- KBio3_001691
- Ocusert pilo-20
- NCGC00023339-28
- NINDS_000358
- Pilocarpine 100 microg/mL in Acetonitrile
- AB00053525_29
- BDBM50008072
- Spectrum_001107
- NCGC00023339-27
- MFCD00153042
- BPBio1_000548
- Pilocarpina
- PILOCARPINE [WHO-DD]
- BSPBio_000498
- DB01085
- NCGC00023339-10
- AB00053525-27
- Pilocarpine nitrate salt
- SBI-0050924.P004
- NCI60_004403
- BRD-K85090592-008-15-1
- rel-(3R,4S)-3-ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one
- HY-B0726A
- EINECS 202-128-4
- EN300-19632236
- NCGC00023339-14
- NCGC00023339-06
- Pilocarpine (JAN/USP)
- Prestwick1_000449
- Pilocarpine (USP:BAN:JAN)
- PILOCARPINE [USP MONOGRAPH]
- Ocusert Pilo-40
- PILOCARPINE (MART.)
- KBio1_000358
- (3S-CIS)-3-ETHYLDIHYDRO-4-
- KBio2_006723
- 102282-25-7
- BS-18966
- Prestwick2_000449
- 3-Ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one
- Prestwick3_000449
- BIDD:GT0217
- SPBio_001287
- Spectrum5_001379
- DTXCID901162
- BSPBio_002191
- Tocris-0694
- (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]tetrahydrofuran-2-one
- 1ST40310
- PILOCARPINE [VANDF]
- Tox21_110887
- SCHEMBL15146
- CHEBI:8207
- Ocucarpine; Ocusert P 20; Ocusert Pilo
- CS-0013746
- SPBio_002437
- 2(3H)-Furanone, 3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-, (3S,4R)-
- SDCCGSBI-0050924.P006
- PILOCARPINE (USP-RS)
- Q411461
- (3S-cis)-3-Ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-2(3H)-furanone
- NS00007560
- KBio2_004155
- NCGC00023339-07
- PILOCARPINE [MART.]
- HSDB 3163
- NCGC00023339-13
- E87145
- AB00053525_28
- Pilocarpine [USP:BAN:JAN]
- (3S,4R)-3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-2(3H)-furanone
- 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S,4R)-
- SR-01000075339-11
- C07474
- PILOCARPINE (USP MONOGRAPH)
- PILOCARPINE [USP-RS]
- PILOCARPINE [MI]
- KBioGR_000956
- Spectrum2_001284
- Pilocarpinum
- DivK1c_000358
- Ocusert pilo-20 (TN)
- Spectrum4_000478
- Spectrum3_000546
- CHEMBL550
- BRD-K85090592-003-18-6
- BRD-K85090592-003-19-4
- BRD-K85090592-008-22-7
- GLXC-20879
- DA-76884
-
- MDL: MFCD00153042
- Inchi: 1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1
- Chave InChI: QCHFTSOMWOSFHM-WPRPVWTQSA-N
- SMILES: C(C1=CN=CN1C)[C@H]1COC(=O)[C@H]1CC
Propriedades Computadas
- Massa Exacta: 208.12100
- Massa monoisotópica: 208.121
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 3
- Complexidade: 245
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 44.1
- XLogP3: 1.1
Propriedades Experimentais
- Densidade: 1.1123 (rough estimate)
- Ponto de Fusão: 34°
- Ponto de ebulição: bp5 260° (partial conversion to isopilocarpine)
- Ponto de Flash: 215 °C
- Índice de Refracção: 1.5000 (estimate)
- PSA: 44.12000
- LogP: 1.16180
- Rotação Específica: D18 +106° (c = 2)
- pka: 6.87(at 30℃)
Pilocarpine Informações de segurança
- Palavra de Sinal:Danger
- Declaração de perigo: H300+H330
- Declaração de Advertência: P260-P264-P284-P301+P310-P310
- Número de transporte de matérias perigosas:UN 1544
- Código da categoria de perigo: 26/28
- Instrução de Segurança: S25; S45
-
Identificação dos materiais perigosos:
- Classe de Perigo:6.1
- PackingGroup:Ⅲ
- Frases de Risco:R26/28
- Termo de segurança:6.1(b)
- Grupo de Embalagem:III
Pilocarpine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2074-1 mg |
Pilocarpine |
92-13-7 | 1mg |
¥1953.00 | 2022-02-28 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P41770-100mg |
(3S,4R)-3-Ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one |
92-13-7 | 100mg |
¥2398.0 | 2021-09-08 | ||
eNovation Chemicals LLC | Y1239651-10mg |
PILOCARPINE |
92-13-7 | 95% | 10mg |
$185 | 2023-05-17 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P875258-100mg |
Pilocarpine |
92-13-7 | AR | 100mg |
¥4,828.00 | 2022-09-28 | |
Enamine | EN300-19632236-0.05g |
(3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one |
92-13-7 | 0.05g |
$2755.0 | 2023-09-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-479256-100mg |
Pilocarpine, |
92-13-7 | 100mg |
¥1843.00 | 2023-09-05 | ||
1PlusChem | 1P00GS4T-5mg |
Pilocarpine |
92-13-7 | 5mg |
$40.00 | 2025-02-27 | ||
A2B Chem LLC | AH82157-100mg |
PILOCARPINE |
92-13-7 | 98% | 100mg |
$220.00 | 2024-05-20 | |
1PlusChem | 1P00GS4T-100mg |
PILOCARPINE |
92-13-7 | 100mg |
$329.00 | 2023-12-15 | ||
A2B Chem LLC | AH82157-5mg |
PILOCARPINE |
92-13-7 | 99% | 5mg |
$75.00 | 2024-07-18 |
Pilocarpine Método de produção
Synthetic Routes 1
Condições de reacção
Referência
Synthetic Routes 2
Condições de reacção
Referência
- Compositions and methods for the treatment of eye disorders, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condições de reacção
Referência
- Ethyl bromozincacetatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-7,
Synthetic Routes 4
Condições de reacção
Referência
- Asymmetric Multifunctional Modular Organocatalysis: One-Pot Direct Strategy to Enantiopure α,β-Disubstituted γ-ButyrolactonesOrganic Letters, 2019, 21(15), 5962-5966,
Synthetic Routes 5
Condições de reacção
Referência
- An effective chirospecific synthesis of (+)-pilocarpine from L-aspartic acidJournal of Organic Chemistry, 1993, 58(5), 1159-66,
Synthetic Routes 6
Condições de reacção
Referência
- Lipophilicity, aqueous solubility, stability and enzymic hydrolysis of various O,O'-dicarboxylate (dibenzyl) bispilocarpates as possible prodrugs of pilocarpine for ophthalmic administrationS.T.P. Pharma Sciences, 1992, 2(1), 53-60,
Synthetic Routes 7
Condições de reacção
Referência
- Preparation of pilocarpines and intermediates, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condições de reacção
Referência
- Preparation of pilocarpine and analogs, European Patent Organization, , ,
Synthetic Routes 9
Condições de reacção
Referência
- Cholinergic activity of fluorinated quaternary pilocarpine derivativesToxicological and Environmental Chemistry, 1986, 11(3), 183-90,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Benzene , Dichloromethane ; 3 h, 23 °C
1.2 Reagents: Triethylamine ; 1 w, 23 °C
1.2 Reagents: Triethylamine ; 1 w, 23 °C
Referência
- Concise synthesis of both enantiomers of pilocarpineMolecules, 2021, 26(12),,
Synthetic Routes 11
Condições de reacção
Referência
- A new type of redox initiator-drug/peroxide initiatorJinan Daxue Xuebao, 1991, 12(3), 66-71,
Synthetic Routes 12
Condições de reacção
Referência
- γ-Butyrolactone natural products via tributyltin-hydride-mediated radical cyclizationsJournal of Natural Products, 1992, 55(2), 194-206,
Synthetic Routes 13
Condições de reacção
Referência
- Carboxylic acid esters: product subclass 4: alkanedioic acid estersScience of Synthesis, 2006, 20, 987-1046,
Synthetic Routes 14
Condições de reacção
Referência
- Synthesis of Chiral Pilocarpine Analogues via a C-8 Ketone IntermediateJournal of Organic Chemistry, 2002, 67(17), 5913-5918,
Synthetic Routes 15
Condições de reacção
Referência
- Palladium-catalyzed intramolecular alkyne-α,β-unsaturated carbonyl coupling. A formal synthesis of (+)-pilocarpineTetrahedron Letters, 1997, 38(29), 5213-5216,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Benzene , Dichloromethane
1.2 Reagents: Triethylamine Solvents: Benzene , Dichloromethane
1.2 Reagents: Triethylamine Solvents: Benzene , Dichloromethane
Referência
- A synthesis of pilocarpineJournal of Organic Chemistry, 1993, 58(1), 62-4,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Benzene , Dichloromethane ; rt; 3 h, rt
1.2 Reagents: Triethylamine ; 7 d, 25 °C
1.2 Reagents: Triethylamine ; 7 d, 25 °C
Referência
- A chemoenzymatic approach to (+)-pilocarpineTetrahedron, 2008, 64(40), 9384-9387,
Synthetic Routes 18
Synthetic Routes 19
Condições de reacção
Referência
- A Highly Reusable Rhodium Catalyst-Organic Framework for the Intramolecular Cycloisomerization of 1,6-EnynesOrganic Letters, 2011, 13(13), 3522-3525,
Synthetic Routes 20
Condições de reacção
Referência
- Highly Enantioselective Syntheses of Functionalized α-Methylene-γ-butyrolactones via Rh(I)-catalyzed Intramolecular Alder Ene Reaction: Application to Formal Synthesis of (+)-PilocarpineJournal of the American Chemical Society, 2002, 124(28), 8198-8199,
Pilocarpine Raw materials
- 3-Furancarboxylic acid, 4-ethyltetrahydro-2-(1-methyl-1H-imidazol-5-yl)-5-oxo-, methyl ester, [2R-(2α,3α,4β)]- (9CI)
- 3-Furancarboxylic acid, 4-ethyltetrahydro-2-(1-methyl-1H-imidazol-5-yl)-5-oxo-, methyl ester, [2S-(2α,3β,4α)]- (9CI)
- Methyl 4-ethyltetrahydro-2-(1-methyl-1H-imidazol-5-yl)-5-oxo-3-furancarboxylate
- 1,1-Dimethylethyl 1-methyl-β-[[(phenylmethyl)thio]carbonyl]-1H-imidazole-5-butanoate
- 1-isocyanomethanesulfonyl-4-methylbenzene
- 3-Furanacetaldehyde,4-ethyltetrahydro-5-oxo-, (3R,4S)-
- Isopilocarpine
Pilocarpine Preparation Products
Pilocarpine Literatura Relacionada
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
4. Book reviews
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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